molecular formula C11H8Br3NO B13086480 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline

3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline

Cat. No.: B13086480
M. Wt: 409.90 g/mol
InChI Key: BQWHMPSTUBYGNE-UHFFFAOYSA-N
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Description

3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline is a brominated quinoline derivative Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline typically involves multi-step reactions starting from quinoline derivatives. One common method includes:

    Methoxylation: The addition of a methoxy group (-OCH3) to the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The bromomethyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives.

Scientific Research Applications

3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy group can enhance binding affinity and specificity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
  • 3,8-Dibromo-6-nitroquinoline
  • 3,8-Dibromo-6,6-bis(4-tert-butylphenyl)-6H-benzo[c]chromene

Properties

Molecular Formula

C11H8Br3NO

Molecular Weight

409.90 g/mol

IUPAC Name

3,8-dibromo-6-(bromomethyl)-5-methoxyquinoline

InChI

InChI=1S/C11H8Br3NO/c1-16-11-6(4-12)2-9(14)10-8(11)3-7(13)5-15-10/h2-3,5H,4H2,1H3

InChI Key

BQWHMPSTUBYGNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=NC2=C(C=C1CBr)Br)Br

Origin of Product

United States

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